Isopropyl nitrite

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitrites - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

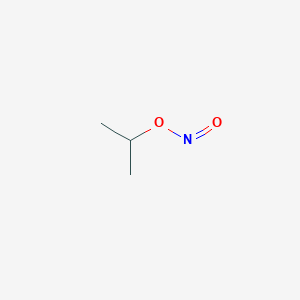

Structure

3D Structure

Propiedades

IUPAC Name |

propan-2-yl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-3(2)6-4-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRDXYBATCVEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)ON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052191 | |

| Record name | Isopropyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-42-4 | |

| Record name | Isopropyl nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T3Y2PS0ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropyl Nitrite via Acid-Catalyzed Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyl nitrite (B80452) through acid-catalyzed esterification. It covers the underlying reaction mechanism, detailed experimental protocols, and critical safety considerations. The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications.

Introduction

Isopropyl nitrite is an alkyl nitrite synthesized from isopropyl alcohol.[1] It is a pale yellow, clear liquid.[1] A common and effective method for its preparation is the acid-catalyzed esterification of an alcohol with a nitrite source, typically an alkali metal nitrite like sodium nitrite, in the presence of a strong acid.[2][3] The acid protonates the nitrite anion to form nitrous acid in situ, which then reacts with the alcohol to form the corresponding alkyl nitrite.[2][4] This process is widely used for the synthesis of various alkyl nitrites.[5]

Reaction Mechanism

The acid-catalyzed esterification for the synthesis of this compound involves the reaction of isopropyl alcohol with nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄).[2][4] The strong acid protonates the nitrite ion to form nitrous acid (HNO₂). The nitrous acid is then protonated, and subsequent dehydration leads to the formation of the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of electrons on the oxygen atom of isopropanol (B130326) attacks the nitrosonium ion, forming a protonated this compound. Finally, deprotonation yields this compound.

The overall reaction is as follows:

(CH₃)₂CHOH + NaNO₂ + H⁺ → (CH₃)₂CHONO + Na⁺ + H₂O

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, primarily differing in the acid used and the reaction conditions. Maintaining low temperatures is crucial to prevent the decomposition of the unstable nitrous acid and the final product.[2]

Protocol 1: Synthesis using Hydrochloric Acid [6]

This method utilizes hydrochloric acid for the in situ generation of nitrous acid.

-

Reagents:

-

93 mL of 32% w/w Hydrochloric Acid (pre-cooled)

-

49 g Isopropyl Alcohol

-

45 g Sodium Nitrite

-

80 mL Water

-

Concentrated Sodium Bicarbonate solution (for washing)

-

Saturated Sodium Chloride solution (optional)

-

-

Procedure:

-

Mix the pre-cooled 32% w/w HCl with isopropyl alcohol and cool the mixture in a salt-ice bath.[6]

-

Dissolve sodium nitrite in water in a separate flask with magnetic stirring.[6]

-

Add the hydrochloric acid-isopropanol mixture to the vigorously stirred sodium nitrite solution in a steady stream over 10-15 minutes.[6]

-

After the addition is complete, separate the upper oily layer of this compound using a separatory funnel.[6]

-

Wash the product with a similar volume of cooled, concentrated sodium bicarbonate solution to neutralize any remaining acid.[6] If separation is not clean, a few milliliters of saturated sodium chloride solution can be added.[6]

-

The final product can be dried over anhydrous magnesium sulfate.[6]

-

Protocol 2: Synthesis using Sulfuric Acid [7]

This protocol employs sulfuric acid as the catalyst.

-

Reagents:

-

147 g (80 mL) concentrated Sulfuric Acid

-

60 mL Water

-

180 g (230 mL) 97% Isopropyl Alcohol

-

227.7 g 97% Sodium Nitrite

-

1 L Water

-

Anhydrous Sodium Sulfate (for drying)

-

-

Procedure:

-

Prepare a solution of sodium nitrite by dissolving 227.7 g of 97% sodium nitrite in 1 L of water and cool it to -5°C.[7]

-

Separately, prepare a mixture of 147 g of concentrated sulfuric acid, 60 mL of water, and 180 g of 97% isopropyl alcohol, and cool this mixture to 0°C.[7]

-

Add the cooled alcohol-acid solution to the sodium nitrite solution over approximately 2 hours, maintaining the reaction temperature between -2°C and 0°C.[7]

-

Isolate the product and dry it over 15-20 g of anhydrous sodium sulfate.[7]

-

The this compound can be purified by distillation.[7]

-

Protocol 3: Synthesis using Nitric Acid [8]

A Chinese patent describes a method using nitric acid.

-

Reagents:

-

69 g (1.0 mol) Sodium Nitrite

-

80.4 mL (1.05 mol) Isopropanol

-

105 mL (0.5 mol) 30% Nitric Acid solution

-

-

Procedure:

-

Add the 30% nitric acid solution dropwise with stirring to a mixture of sodium nitrite and isopropanol.[8]

-

Maintain the reaction temperature at 25°C during the addition (which takes about 1.5 hours).[8]

-

After the addition is complete, continue to stir the mixture at 40°C for another 0.5 hours.[8]

-

Collect the liquid this compound as it forms.[8]

-

Data Presentation

The following tables summarize the quantitative data from the described protocols.

Table 1: Reagent Quantities

| Protocol | Isopropyl Alcohol | Nitrite Source | Acid |

| 1 (HCl) [6] | 49 g | 45 g NaNO₂ | 93 mL (32% w/w) HCl |

| 2 (H₂SO₄) [7] | 180 g (97%) | 227.7 g (97%) NaNO₂ | 147 g conc. H₂SO₄ |

| 3 (HNO₃) [8] | 80.4 mL (1.05 mol) | 69 g (1.0 mol) NaNO₂ | 105 mL (30%) HNO₃ |

Table 2: Reaction Conditions and Yields

| Protocol | Temperature | Reaction Time | Reported Yield |

| 1 (HCl) [6] | Salt-ice bath | 10-15 min addition | 87% |

| 2 (H₂SO₄) [7] | -5°C to 0°C | ~2 hours addition | 71.4% |

| 3 (HNO₃) [8] | 25°C then 40°C | 2 hours total | 92.0% |

Experimental Workflow

The general workflow for the synthesis, purification, and isolation of this compound is depicted below.

Safety and Handling

-

Toxicity and Hazards: this compound is a potent vasodilator and can be absorbed through the skin.[4][6] Inhalation or absorption can cause severe headaches.[6] Nitrogen dioxide, a reddish-brown and highly toxic gas, may be formed as a decomposition product, so the synthesis should be performed in a well-ventilated fume hood.[6][9]

-

Reactivity: The reaction is exothermic and requires careful temperature control to prevent runaway reactions.[10]

-

Stability: this compound is not stable over long periods and should be prepared fresh for use (stable for 1-3 weeks).[6] It decomposes slowly on standing.[3]

Conclusion

The acid-catalyzed esterification of isopropanol is a reliable and high-yielding method for the synthesis of this compound. The choice of acid catalyst and careful control of reaction temperature are critical factors influencing the purity and yield of the final product. Due to the hazardous nature of the reactants and the product, appropriate safety precautions must be strictly followed. This guide provides the necessary technical details for researchers to safely and effectively synthesize this compound for their scientific endeavors.

References

- 1. youtube.com [youtube.com]

- 2. This compound | 541-42-4 | Benchchem [benchchem.com]

- 3. Sciencemadness Discussion Board - Alkyl nitrite synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. youtube.com [youtube.com]

- 5. journals.co.za [journals.co.za]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN108892617A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 9. cac.yorku.ca [cac.yorku.ca]

- 10. benchchem.com [benchchem.com]

Laboratory-Scale Preparation of Isopropyl Nitrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the laboratory-scale synthesis of isopropyl nitrite (B80452) (2-propyl nitrite), an alkyl nitrite used as a reagent in organic synthesis, particularly in nitrosation reactions and studies involving radical formation.[1][2] The document details established experimental protocols, summarizes quantitative data, and outlines essential safety precautions for handling the compound and its precursors.

Overview of Isopropyl Nitrite

This compound (C₃H₇NO₂) is the isopropyl ester of nitrous acid.[3] It is a volatile, clear, pale-yellow oil that is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1][2][4] Due to its weak C-O bond, it can undergo homolytic cleavage to form alkyl radicals, making it a useful reagent in various chemical transformations.[3]

Physical and Chemical Properties:

-

Molar Mass: 89.094 g·mol⁻¹[4]

-

Stability: this compound is not shelf-stable and should be prepared fresh for use, typically within 1-3 weeks of synthesis.[6] It decomposes slowly upon standing.[3][7]

Synthesis Methodologies

The most common laboratory method for preparing this compound involves the esterification of an alcohol (isopropanol) with nitrous acid.[3] Since nitrous acid is unstable, it is generated in situ by the reaction of an alkali metal nitrite (typically sodium nitrite) with a strong mineral acid, such as sulfuric acid or hydrochloric acid.[3][7][8] The overall reaction is conducted at low temperatures to minimize the decomposition of both nitrous acid and the final product.[9][10]

Experimental Protocols

Two common procedures using different mineral acids are detailed below.

Protocol 1: Synthesis using Sodium Nitrite and Sulfuric Acid

This method is a widely cited procedure for the preparation of alkyl nitrites.[9][11]

Materials and Reagents:

-

Sodium Nitrite (NaNO₂), 97%

-

2-Propanol (Isopropyl Alcohol)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Chloride (NaCl)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Distilled Water

-

Ice

Equipment:

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Separatory funnels (125 mL and 500 mL)

-

Electric mixer or magnetic stirrer

-

Ice bath

-

Filter paper and funnel

Procedure:

-

Preparation of Solutions (Day 1):

-

Solution #1 (Nitrite Solution): In a 1 L beaker, dissolve 95 g of sodium nitrite in 375 mL of distilled water. Cover and cool.[9]

-

Solution #2 (Alcohol/Acid Mixture): In a 125 mL Erlenmeyer flask, combine 83 mL of 2-propanol and 18 mL of distilled water.[9] Carefully and slowly add 34 mL of concentrated sulfuric acid to this mixture while stirring.[9] This addition is highly exothermic; cool the flask as needed to minimize boiling.[9]

-

Wash Solution: Dissolve 8 g of sodium chloride and 0.8 g of sodium bicarbonate in 40 mL of distilled water.[9]

-

Place all three solutions in a freezer or refrigerator to cool overnight.[9]

-

-

Reaction (Day 2):

-

Set up a 1 L beaker containing Solution #1 in a large ice-salt bath to maintain a low temperature.[9]

-

Position an electric mixer or magnetic stirrer to ensure vigorous stirring of Solution #1.

-

Transfer the cold Solution #2 into a 125 mL separatory funnel and position it above the beaker.

-

Add Solution #2 dropwise to the vigorously stirred Solution #1 over a period of 10-15 minutes.[9] The temperature should be kept low to minimize the formation of brown nitrogen dioxide (NO₂) gas, which indicates product decomposition.[9] A milky, yellow slurry will form.[9]

-

-

Work-up and Purification:

-

Once the addition is complete, transfer the entire reaction mixture to a 500 mL separatory funnel.

-

Allow the layers to separate. The upper, yellowish layer is the crude this compound.[9] Drain the lower aqueous layer.

-

Wash the organic layer 2-3 times with the cold wash solution (prepared on Day 1).[9] Gently swirl, invert the funnel, and vent frequently to release any pressure buildup.[9]

-

Collect the washed this compound layer in a cold Erlenmeyer flask and dry it with anhydrous sodium sulfate.[9]

-

Filter the dried product into a pre-chilled, labeled storage flask.[9] Store in a refrigerator, protected from light.[9] The typical yield for this method is 40-50 mL.[9]

-

Protocol 2: Synthesis using Sodium Nitrite and Hydrochloric Acid

This protocol uses hydrochloric acid as the acid source and provides a high yield.[6]

Materials and Reagents:

-

Sodium Nitrite (NaNO₂)

-

2-Propanol (Isopropyl Alcohol)

-

Hydrochloric Acid (HCl), 32% w/w

-

Sodium Bicarbonate (NaHCO₃) solution, concentrated

-

Saturated Sodium Chloride (NaCl) solution (optional)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Flat-bottom flask (500 mL)

-

Dropping funnel

-

Magnetic stirrer

-

Ice-salt bath

-

Separatory funnel

Procedure:

-

Preparation of Reactants:

-

In a suitable container, mix 93 mL of pre-cooled 32% w/w hydrochloric acid with 49 g of 2-propanol.[6] Cool this mixture in an ice-salt bath.[6]

-

In a 500 mL flat-bottom flask, dissolve 45 g of sodium nitrite in 80 mL of water with magnetic stirring.[6] This dissolution is endothermic and will cool the solution.[6]

-

-

Reaction:

-

Work-up and Purification:

-

After the reaction is complete, pour the mixture into a separatory funnel.

-

Remove the lower aqueous layer.[6]

-

Wash the remaining yellow, oily this compound layer with an equal volume of cold, concentrated sodium bicarbonate solution.[6] Caution: This can cause a sudden pressure buildup; vent the funnel frequently.[6]

-

If the layers do not separate cleanly, add a few mL of saturated sodium chloride solution to aid separation.[6]

-

Dry the product over anhydrous magnesium sulfate or sodium sulfate.[6]

-

The product can be further purified by distillation, collecting the fraction at 38-39 °C.[6] This method can yield approximately 50.4 g (87%).[6]

-

Data Presentation: Summary of Synthesis Protocols

| Parameter | Protocol 1 (Sulfuric Acid) | Protocol 2 (Hydrochloric Acid) | Alternative (Nitric Acid)[12] |

| Isopropanol | 83 mL | 49 g | 80.4 mL (1.05 mol) |

| Sodium Nitrite | 95 g | 45 g (0.65 mol) | 69 g (1.0 mol) |

| Acid | 34 mL conc. H₂SO₄ | 93 mL 32% HCl | 105 mL 30% HNO₃ (0.5 mol) |

| Reaction Time | 10-15 min addition | 10-15 min addition | 1.5 - 2.0 h addition |

| Reaction Temp. | Ice-salt bath | Ice-salt bath | 20-50 °C |

| Purification | Wash (NaCl/NaHCO₃), Dry (Na₂SO₄) | Wash (NaHCO₃), Dry (MgSO₄), Distillation | Separation, Distillation |

| Reported Yield | 40-50 mL | 50.4 g (87%) | Up to 96% |

Mandatory Visualizations

References

- 1. synthetikaeu.com [synthetikaeu.com]

- 2. This compound | 541-42-4 | Benchchem [benchchem.com]

- 3. Alkyl nitrite - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [drugfuture.com]

- 6. prepchem.com [prepchem.com]

- 7. Alkyl_nitrites [chemeurope.com]

- 8. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]

- 9. cac.yorku.ca [cac.yorku.ca]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN108892617A - A kind of preparation method of this compound - Google Patents [patents.google.com]

Chemical and physical properties of isopropyl nitrite

An In-depth Technical Guide to the Chemical and Physical Properties of Isopropyl Nitrite (B80452)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl nitrite (2-propyl nitrite), an alkyl nitrite ester of isopropanol, is a volatile and highly flammable liquid with significant applications in organic synthesis and notable physiological effects. It serves as a potent vasodilator, a property that has led to its use as a recreational inhalant, commonly known as a "popper." In the context of chemical research, it is utilized as a reagent for nitrosation reactions and as a source of nitric oxide (NO) and isopropoxy radicals. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its primary mechanism of action as a vasodilator.

Chemical and Physical Properties

This compound is a clear, pale yellow oil at room temperature.[1] It is characterized by a sweet, ethereal, or fruity odor.[2][3] The compound is volatile and highly flammable, necessitating careful handling and storage.[3] It is insoluble in water but soluble in many organic solvents, such as ethanol (B145695) and ether.[1][2]

Data Summary

The key quantitative physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | propan-2-yl nitrite | [4] |

| CAS Number | 541-42-4 | [1][5] |

| Molecular Formula | C₃H₇NO₂ | [1][4] |

| Molecular Weight | 89.09 g/mol | [1][4] |

| Physical Properties | ||

| Appearance | Clear to pale yellow liquid/oil | [1][3] |

| Odor | Characteristic sweet, fruity, or ethereal odor | [2][3] |

| Boiling Point | 39-42 °C (102-108 °F) | [1][2][5] |

| Density | 0.867 - 0.8684 g/cm³ | [1][2][3] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Solvents | Soluble in ethanol, ether | [2][3] |

| Refractive Index (nD20) | ~1.3520 | [5][6] |

| Vapor Pressure | 57.6 - 61.1 kPa at 25 °C | [5] |

| Safety Properties | ||

| Flash Point | -29 to -37 °C (-20 to -35 °F) | [2][5] |

| GHS Hazard Statements | H225 (Highly flammable), H301/H311 (Toxic) | [3][4] |

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of this compound, compiled from established laboratory procedures.

Synthesis of this compound

This compound is commonly synthesized via the acid-catalyzed esterification of isopropyl alcohol with a nitrite salt. The following protocol is a representative example.

Principle: Isopropyl alcohol reacts with nitrous acid, which is generated in situ from the reaction of sodium nitrite with a strong acid (e.g., hydrochloric acid or sulfuric acid). The reaction is performed at low temperatures to minimize the decomposition of the unstable nitrous acid and the volatile product.

Materials:

-

Isopropyl alcohol (49 g, ~63 mL)

-

Sodium nitrite (NaNO₂) (45 g)

-

Concentrated Hydrochloric Acid (32% w/w, 93 mL)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium chloride (NaCl)

-

Distilled water

-

Ice

-

500 mL flat-bottom flask with magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

Preparation of Reagents:

-

Prepare the acid-alcohol mixture by adding 49 g of isopropyl alcohol to 93 mL of pre-cooled 32% hydrochloric acid. Cool this mixture in a salt-ice bath.[5]

-

In the 500-mL flask, dissolve 45 g of sodium nitrite in 80 mL of water with magnetic stirring. This dissolution is endothermic and will cool the solution.[5]

-

-

Reaction:

-

Place the acid-alcohol mixture into a dropping funnel.

-

While vigorously stirring the sodium nitrite solution, add the acid-alcohol mixture in a steady stream over 10-15 minutes. Maintain the reaction temperature at or below 0 °C using the ice bath.[4][5]

-

During the addition, a yellow, oily layer of this compound will form, and reddish-brown nitrogen dioxide (NO₂) gas may be observed.[2][5] This indicates some product decomposition and the reaction should be performed in a well-ventilated fume hood.[5]

-

-

Work-up and Purification:

-

Once the addition is complete, transfer the entire reaction mixture to a separatory funnel.

-

Allow the layers to separate and drain off the lower aqueous layer.[5]

-

Wash the upper organic layer (crude this compound) with an equal volume of a cold, saturated sodium bicarbonate solution to neutralize excess acid. Vent the separatory funnel frequently to release pressure buildup.[5][7]

-

Perform a final wash with a saturated sodium chloride solution to aid in layer separation.[2][5]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) if desired.[5]

-

-

Distillation (Optional):

Logical Workflow for this compound Synthesis:

Caption: Workflow for the laboratory synthesis of this compound.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound and its potential impurities or degradation products.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Headspace Autosampler (recommended for biological matrices)

-

Capillary Column (e.g., Rtx-BAC2 or similar)

GC-MS Protocol Example: This protocol is adapted from a method for analyzing alkyl nitrites and their degradation products.

-

Sample Preparation:

-

For liquid samples ("poppers"), dilute with a suitable solvent if necessary.

-

For biological fluids (blood, urine), use a headspace (HS) sampling technique. Incubate the sample (e.g., at 55°C for 15 min) to allow volatile analytes to partition into the vial's headspace.[8]

-

-

GC Conditions:

-

Injector Temperature: 200-220 °C

-

Oven Program: Hold at 35°C for 1 minute, then ramp to 200°C at a rate of 5°C/minute.[1]

-

Carrier Gas: Helium

-

-

MS Conditions:

-

Data Analysis:

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

-

Infrared (IR) Spectroscopy: The vapor phase IR spectrum of this compound displays characteristic strong absorbance bands for the R-O-N=O group. These include peaks near 1665 cm⁻¹ (assigned to the anti conformer) and 1620 cm⁻¹ (assigned to the syn conformer). Another key absorbance is observed around 780 cm⁻¹ due to the O-N stretch.[1][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Based on its structure, (CH₃)₂CH-O-N=O, the proton NMR spectrum is expected to show two signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton. The chemical shifts would be influenced by the electronegative ONO group. For the related isobutyl nitrite, peaks appear around 1, 2, and 4.5 ppm, suggesting the methine proton of this compound would be significantly downfield.

-

¹³C NMR: The carbon NMR spectrum is expected to show two signals corresponding to the methyl carbons and the methine carbon. For isobutyl nitrite, the carbon attached to the ONO group appears near 75 ppm.[2]

-

Mechanism of Action: Vasodilation

The primary pharmacological effect of this compound, and alkyl nitrites in general, is vasodilation (the widening of blood vessels).[11] This action is mediated through the nitric oxide (NO) signaling pathway.

Signaling Pathway:

-

NO Donation: this compound acts as a prodrug that releases nitric oxide (NO) within the body.

-

sGC Activation: The liberated NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

PKG Activation: The elevated intracellular concentration of cGMP activates cGMP-dependent protein kinase (PKG).

-

Calcium Reduction & Relaxation: PKG phosphorylates several downstream targets, which leads to a decrease in intracellular calcium levels. This reduction in calcium causes the dephosphorylation of myosin light chains, resulting in the relaxation of the smooth muscle.

-

Physiological Effect: The relaxation of vascular smooth muscle leads to vasodilation, causing a drop in blood pressure and reflex tachycardia.[11]

Nitric Oxide Signaling Pathway for Vasodilation:

Caption: Vasodilation pathway initiated by this compound via NO signaling.

Conclusion

This compound is a chemically reactive and physiologically potent compound. Its well-defined physical properties, straightforward synthesis, and established analytical methods make it an accessible molecule for research. For drug development professionals, understanding its mechanism of action as a nitric oxide donor is key to appreciating its powerful vasodilatory effects and provides a basis for the study of NO-based therapeutics. The detailed protocols and data presented in this guide serve as a valuable technical resource for scientists working with this and related alkyl nitrites.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | 541-42-4 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. n-Propyl nitrate(627-13-4) 1H NMR spectrum [chemicalbook.com]

- 8. This compound | C3H7NO2 | CID 10929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Propyl nitrite (543-67-9) for sale [vulcanchem.com]

- 10. merckindex.rsc.org [merckindex.rsc.org]

- 11. Isopropyl nitrate (1712-64-7) 1H NMR [m.chemicalbook.com]

Spectroscopic Profile of Isopropyl Nitrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of isopropyl nitrite (B80452) (2-propyl nitrite), a compound of interest in various chemical and pharmaceutical contexts. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive resource for its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For isopropyl nitrite, both ¹H and ¹³C NMR provide key insights into its isomeric forms and electronic environment.

¹H NMR Spectroscopy

-

A doublet for the six equivalent methyl protons (CH₃).

-

A septet for the single methine proton (-CH-).

The exact chemical shifts would be influenced by the solvent and the equilibrium between the syn and anti conformers.

¹³C NMR Spectroscopy

Low-temperature ¹³C NMR studies have been conducted on a series of alkyl nitrites, including this compound. These studies reveal the presence of distinct signals for the E (anti) and Z (syn) conformers, which are well-resolved at low temperatures. A key finding is that the E isomers consistently absorb at a higher frequency (further downfield) in the ¹³C NMR spectra compared to the Z isomers[1].

For isobutyl nitrite, a related compound, a characteristic peak near 75 ppm is observed for the carbon atom attached to the nitrosooxy functional group (R-ONO)[1]. A similar chemical shift range can be expected for the methine carbon of this compound.

Table 1: Summary of Expected NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Notes |

| ¹H | -CH(CH₃ )₂ | ~1.0 - 1.5 | Doublet | Based on related structures. |

| ¹H | -CH -(CH₃)₂ | ~4.5 - 5.5 | Septet | Based on related structures. |

| ¹³C | -CH(CH₃ )₂ | ~20 - 30 | Quartet | E and Z conformers may show separate signals at low temperature. |

| ¹³C | -CH -(CH₃)₂ | ~70 - 80 | Doublet | The E isomer is expected at a higher frequency[1]. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The vapor-phase IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its nitroso group.

Table 2: Key IR Absorption Bands for this compound (Vapor Phase)

| Wavenumber (cm⁻¹) | Assignment | Conformer | Reference |

| ~1700+ (shoulder) | N=O stretch | - | [2] |

| 1665 | N=O stretch | anti | [2][3] |

| 1620 | N=O stretch | syn | [2][3] |

| 780 | O-N stretch | - | [2][3] |

The presence of two distinct N=O stretching frequencies is indicative of the rotational isomerism (syn and anti conformers) around the O-N single bond.[2][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Alkyl nitrites, including this compound, undergo a characteristic n to π* transition localized on the N=O group upon near-UV excitation.[1] The UV-visible absorption cross-sections for this compound have been measured in the gas phase, showing a broad absorption band in the 300-425 nm region. This photochemical property is significant as it leads to the photolysis of the molecule, generating an isopropoxy radical and nitric oxide (NO).[1][4]

Table 3: UV-Vis Absorption Data for this compound

| Wavelength Range (nm) | Electronic Transition | Notes | Reference |

| 300 - 425 | n → π* | Localized on the N=O group | [1][4] |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Sample Preparation for Spectroscopic Analysis

This compound can be synthesized by the dropwise addition of concentrated sulfuric acid to a chilled mixture of isopropanol (B130326) and an aqueous solution of sodium nitrite.[3] The resulting volatile product should be handled with care due to its flammability and potential for abuse.[3][5] For analysis, the purified liquid can be used directly or prepared as a solution in a suitable solvent.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. The concentration should be optimized for the specific instrument and experiment (typically 10-50 mM for ¹H and 50-200 mM for ¹³C).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

For low-temperature studies to resolve conformers, use a variable temperature unit, allowing the sample to equilibrate at the desired temperature before acquisition.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using either an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation (Vapor Phase): Introduce a small amount of liquid this compound into a gas cell. Gently heat or apply a vacuum to facilitate vaporization and fill the cell with the vapor.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹). Acquire a background spectrum of the empty gas cell and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

UV-Vis Spectroscopy Protocol

-

Sample Preparation (Gas Phase): Introduce a known concentration of this compound vapor into a quartz gas cell of a defined path length.

-

Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200 - 500 nm). Use an identical empty gas cell as a reference.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if quantitative analysis is required.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques and the information they provide.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Photochemical Properties of Isopropyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nitrite (B80452) (IPN), an alkyl nitrite with the chemical formula C₃H₇NO₂, is a volatile and flammable organic ester.[1] While it has historical and illicit use as a vasodilator, its significance in scientific research lies in its photochemical properties.[1] Isopropyl nitrite serves as a convenient and efficient photochemical source of nitric oxide (NO) and isopropoxy radicals, making it a valuable tool in studies of atmospheric chemistry, radical chemistry, and in the synthesis of various organic compounds.[1] Understanding its behavior upon exposure to light is critical for its application in these fields and for assessing its environmental impact.

This technical guide provides a comprehensive overview of the photochemical properties of this compound, with a focus on its photolysis pathways, quantum yields, and the experimental methodologies used for its study.

Photochemical Decomposition of this compound

The photochemistry of this compound is initiated by the absorption of ultraviolet (UV) radiation, which excites the molecule to a higher electronic state. This excitation primarily involves an n → π* transition localized on the N=O group.[1] The excited this compound molecule then undergoes dissociation, primarily through the cleavage of the O-N bond.

Primary Photolysis Pathway

The principal photochemical process for this compound is the homolytic cleavage of the RO-NO bond, yielding an isopropoxy radical ((CH₃)₂CHO•) and nitric oxide (NO).[1]

i-C₃H₇ONO + hν → (CH₃)₂CHO• + NO

This primary dissociation is the key step that makes this compound a useful source of these reactive species in experimental settings.

Secondary Reactions in the Presence of Air

In the presence of air (oxygen), the isopropoxy radical formed in the primary photolysis step can undergo further reactions, leading to the formation of hydroxyl radicals (•OH), which are highly important in atmospheric chemistry. The main secondary reactions are:

-

Reaction with Oxygen: The isopropoxy radical reacts with molecular oxygen to produce acetone (B3395972) (CH₃C(O)CH₃) and a hydroperoxyl radical (HO₂•).[1] (CH₃)₂CHO• + O₂ → CH₃C(O)CH₃ + HO₂•

-

Formation of Hydroxyl Radical: The hydroperoxyl radical then reacts with the nitric oxide produced in the primary photolysis to generate a hydroxyl radical and nitrogen dioxide (NO₂).[1] HO₂• + NO → •OH + NO₂

These secondary reactions are crucial in laboratory studies that use this compound photolysis to generate a known concentration of hydroxyl radicals for kinetic and mechanistic studies of atmospheric processes.[2][3]

Quantitative Photochemical Data

The efficiency of photochemical processes is quantified by the quantum yield (Φ), which is the number of defined events occurring per photon absorbed by the system. For this compound, two important quantum yields are considered: the primary quantum yield of dissociation and the overall quantum yield of hydroxyl radical formation.

Absorption Spectrum and Cross-Sections

The absorption of light by this compound is wavelength-dependent. The UV-visible absorption spectrum of this compound exhibits a broad absorption band in the near-UV region, which is characteristic of alkyl nitrites. The table below summarizes the absorption cross-sections at various wavelengths.

| Wavelength (nm) | Absorption Cross-Section (10⁻²⁰ cm²/molecule) |

| 300 | 1.85 |

| 310 | 2.85 |

| 320 | 4.30 |

| 330 | 6.25 |

| 341 | 8.20 |

| 355 | 9.80 |

| 368 | 9.30 |

| 384 | 6.50 |

| 400 | 2.50 |

Data sourced from Raff & Finlayson-Pitts (2010).[2]

Quantum Yields

The quantum yields for the photolysis of this compound are crucial for quantitative studies. A distinction is made between the primary quantum yield of the initial bond cleavage and the overall quantum yield of subsequent product formation.

| Parameter | Wavelength (nm) | Value | Conditions | Reference |

| Primary Quantum Yield (Φ_primary) | 366 | 0.36 | Gas Phase, 26°C | Ludwig & McMillan (1967)[1] |

| Overall OH Radical Quantum Yield (Φ_OH) | 300-425 | 0.54 ± 0.07 | 1 atm air, 296 K | Raff & Finlayson-Pitts (2010)[2][3] |

It is important to note that the primary quantum yield is less than unity, which contradicts the common assumption in some models that all absorbed photons lead to dissociation.[1] The overall quantum yield for OH radical formation is a complex function of the primary dissociation and the subsequent secondary reactions.

Experimental Protocols

The study of the photochemical properties of this compound involves its synthesis and purification, followed by controlled photolysis experiments with subsequent analysis of the products.

Synthesis and Purification of this compound

A common method for the laboratory synthesis of this compound involves the reaction of isopropyl alcohol with sodium nitrite in the presence of an acid, such as sulfuric acid or hydrochloric acid.

Detailed Synthesis Protocol:

-

A solution of sodium nitrite (e.g., 3.3 moles in 1 L of water) is prepared and cooled to -5°C.

-

A mixture of isopropyl alcohol (e.g., 3 moles) and concentrated sulfuric acid (e.g., 1.5 moles) is prepared and pre-cooled to 0°C.

-

The alcohol-acid mixture is added dropwise to the stirred sodium nitrite solution while maintaining the temperature between -2°C and 0°C.

-

After the addition is complete, the oily layer of this compound is separated from the aqueous layer.

-

The product is washed with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

The this compound is then dried over anhydrous sodium sulfate (B86663) and can be purified by distillation.

Note: this compound is unstable and should be stored in a cool, dark place and used relatively soon after preparation.

Gas-Phase Photolysis Experimental Setup

The gas-phase photolysis of this compound is typically studied in smog chambers or flow reactors. These setups allow for the control of experimental conditions such as reactant concentrations, temperature, pressure, and irradiation.

Typical Smog Chamber Experiment Protocol:

-

Chamber Preparation: A smog chamber (e.g., a large FEP Teflon bag) is flushed with purified air to remove any contaminants.

-

Reactant Introduction: A known concentration of this compound is introduced into the chamber, often by flowing a carrier gas (e.g., nitrogen) over a liquid sample of this compound in a temperature-controlled bubbler. Other reactants, such as a hydroxyl radical scavenger for quantum yield determination, can also be added.

-

Irradiation: The chamber is irradiated with a light source that mimics the solar spectrum, typically a set of blacklights or a xenon arc lamp. The light intensity is measured using a chemical actinometer (e.g., NO₂ photolysis) or a spectroradiometer.

-

Product Monitoring: The concentrations of reactants and products are monitored over time using analytical instrumentation. Fourier Transform Infrared (FTIR) spectroscopy is commonly used for in-situ monitoring of this compound, acetone, and other volatile products. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of collected samples to identify and quantify a wider range of organic products.

Analytical Techniques

-

Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used for the real-time, in-situ monitoring of the concentrations of gaseous species within the reaction chamber. The characteristic infrared absorption bands of this compound and its photolysis products allow for their quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of the volatile organic compounds produced during photolysis. Samples are typically collected from the reaction chamber onto a sorbent tube, which is then thermally desorbed into the GC-MS system.

Visualizations

Photochemical Reaction Pathway of this compound in Air

Caption: Primary and secondary photochemical reaction pathways of this compound in the presence of air.

Experimental Workflow for this compound Photolysis Study

Caption: A generalized workflow for the experimental study of this compound photolysis.

Conclusion

The photochemical properties of this compound make it a valuable tool for researchers in various scientific disciplines. Its well-characterized primary photolysis pathway to form isopropoxy radicals and nitric oxide, and the subsequent formation of hydroxyl radicals in the presence of air, allow for its use as a controlled source of these important reactive species. This technical guide has provided an in-depth overview of the key photochemical parameters, including absorption cross-sections and quantum yields, as well as detailed experimental protocols for its synthesis and study. The provided diagrams illustrate the complex reaction pathways and the experimental workflow, offering a comprehensive resource for scientists and professionals working with this compound. Further research into the wavelength dependence of the primary quantum yield would provide a more complete understanding of its photochemistry.

References

Solubility of Isopropyl Nitrite in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropyl nitrite (B80452) (CAS 541-42-4), an alkyl nitrite, is a volatile, pale yellow liquid utilized as a reagent in various chemical syntheses. A thorough understanding of its solubility in organic solvents is critical for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of isopropyl nitrite, addresses the current gap in quantitative data, and furnishes a detailed experimental protocol for its determination.

Solubility of this compound: Current State of Knowledge

-

High Solubility/Miscibility: this compound is reported to be highly soluble in or miscible with common organic solvents.[1] This includes alcohols such as ethanol, ethers like diethyl ether, and ketones like acetone.[1] The term "miscible" implies that it can be mixed in all proportions to form a homogeneous solution.

-

Low Aqueous Solubility: Conversely, this compound is described as being slightly soluble to insoluble in water.[2][3]

The lack of precise solubility values (e.g., in g/100 mL or mol/L at specified temperatures) in publicly accessible literature underscores the need for empirical determination for applications requiring high precision.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not published in readily accessible scientific literature. The table below is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Ethanol | |||||

| Methanol | |||||

| Diethyl Ether | |||||

| Acetone | |||||

| Dichloromethane | |||||

| Tetrahydrofuran | |||||

| Toluene | |||||

| Dimethyl Sulfoxide | |||||

| User-defined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent. This protocol is designed to account for the volatile and potentially reactive nature of alkyl nitrites.

3.1. Principle

A saturated solution of this compound in the solvent of choice is prepared at a constant temperature. The concentration of this compound in a known quantity of the saturated solution is then determined analytically.

3.2. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Certified volumetric flasks and pipettes

-

Analytical balance (± 0.1 mg)

-

Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector

-

Syringes and vials for sample handling

-

Inert gas (e.g., nitrogen or argon)

3.3. Experimental Procedure

-

Preparation of the Saturated Solution:

-

Add an excess of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.

-

Equilibrate the mixture in a temperature-controlled shaker or water bath at the desired temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours). Continuous gentle agitation is recommended.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is reached, cease agitation and allow any undissolved this compound to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-calibrated pipette. It is crucial to avoid transferring any undissolved solute.

-

Immediately transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Analytical Determination (GC-FID as an example):

-

Calibration: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Analyze these standards by GC-FID to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject a known volume of the diluted sample solution into the GC-FID.

-

Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

3.4. Safety Precautions

-

This compound is flammable and should be handled in a well-ventilated fume hood.

-

Avoid exposure to heat, sparks, and open flames.

-

Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Alkyl nitrites can be sensitive to light; store in amber bottles and conduct experiments with minimal light exposure where feasible.

Visual Representations

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While qualitative data suggests that this compound is readily soluble in many common organic solvents, a lack of quantitative data necessitates experimental determination for precise applications. The protocol outlined in this guide provides a robust framework for researchers to obtain reliable solubility data, thereby facilitating more accurate and efficient use of this compound in scientific and industrial settings.

References

Reactivity of Isopropyl Nitrite with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl nitrite (B80452) (IPN) is a versatile reagent in organic synthesis, primarily utilized for its ability to act as an electrophilic nitrosating agent. Its reactivity towards a wide range of nucleophiles, including amines, thiols, and carbanions, has been extensively studied, leading to various synthetic applications such as diazotization, S-nitrosation, and C-nitrosation. This technical guide provides a comprehensive overview of the reactivity of isopropyl nitrite with various nucleophiles, focusing on reaction mechanisms, quantitative kinetic data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

Alkyl nitrites, with the general formula R-ONO, are esters of nitrous acid and have been recognized as important nitrosating agents in organic chemistry. This compound, in particular, offers a balance of reactivity and stability, making it a frequently used reagent. The primary mode of reactivity involves the electrophilic character of the nitroso group (N=O), which is susceptible to attack by nucleophiles.

The reaction conditions, such as solvent and pH, play a crucial role in determining the reaction mechanism and the nature of the nitrosating species. In acidic aqueous solutions, this compound can undergo rapid and reversible hydrolysis to form nitrous acid (HNO₂), which then acts as the primary nitrosating agent.[1] In non-aqueous solvents or under neutral to basic conditions, direct nitrosation by the intact this compound molecule can occur, often proceeding through different mechanistic pathways.[2]

This guide will delve into the specifics of these reactions with various classes of nucleophiles, providing quantitative data where available and detailed experimental procedures for key transformations.

Reactivity with N-Nucleophiles (Amines)

The reaction of this compound with amines is a cornerstone of its synthetic utility, most notably in the diazotization of primary aromatic amines to form diazonium salts. These salts are versatile intermediates in the synthesis of a wide range of aromatic compounds.[3][4][5] Secondary amines react with this compound to form N-nitrosamines.[6]

Diazotization of Primary Aromatic Amines

The conversion of primary aromatic amines to diazonium salts using this compound is a fundamental transformation in organic synthesis. The reaction typically proceeds in an organic solvent in the presence of an acid.

Mechanism:

The reaction is believed to proceed through the formation of a nitrosonium ion (NO⁺) equivalent, which is the key electrophilic species. In non-aqueous media, the protonated alkyl nitrite can act as the NO⁺ source. The amine nitrogen attacks the electrophilic nitrogen of the nitrosonium species, followed by a series of proton transfers and elimination of water and isopropanol (B130326) to yield the diazonium salt.

Figure 2: General mechanism for the N-nitrosation of a secondary amine using this compound.

Quantitative Data:

The reaction of secondary amines with alkyl nitrites is generally efficient.

| Amine | Nitrosating Agent | Conditions | Product | Yield (%) | Reference |

| Various Secondary Amines | tert-Butyl nitrite | Solvent-free | N-Nitrosamines | Excellent | [6] |

| N-Methylaniline | This compound | Aqueous acid | N-Nitroso-N-methylaniline | - | [1] |

Experimental Protocol: General Procedure for N-Nitrosation of Secondary Amines (Adapted from a procedure using tert-butyl nitrite) [6]

-

Materials:

-

Secondary amine (1.0 mmol)

-

This compound (1.2 mmol)

-

-

Procedure:

-

To a stirred solution of the secondary amine, add this compound dropwise at room temperature.

-

The reaction is typically monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding N-nitrosamine.

-

Reactivity with S-Nucleophiles (Thiols)

This compound reacts readily with thiols to form S-nitrosothiols (thionitrites). These compounds are of significant interest in biochemistry as they can act as nitric oxide (NO) donors. [4] Mechanism:

In aqueous solution, the reactivity is highly pH-dependent. At pH values between 6 and 13, the reaction occurs predominantly with the thiolate anion (RS⁻), which is a much stronger nucleophile than the neutral thiol (RSH). The reaction is a direct electrophilic nitrosation at the sulfur atom by the this compound molecule. [7] dot

Figure 3: Mechanism of S-nitrosation of a thiol with this compound at neutral to basic pH.

Quantitative Data:

The reactivity of alkyl nitrites with cysteine has been studied, and a clear trend related to the steric hindrance of the alkyl group is observed.

| Alkyl Nitrite | Relative Reactivity with Cysteine | Reference |

| Isopentyl nitrite | 16 | [7] |

| This compound | 6.7 | [7] |

| t-Butyl nitrite | 1 | [7] |

Experimental Protocol: Synthesis of S-Nitrosocysteine (adapted from a general procedure) [5]

-

Materials:

-

L-Cysteine

-

This compound

-

0.1 N Hydrochloric acid

-

1 M Potassium phosphate (B84403) buffer, pH 7.2

-

EDTA

-

-

Procedure:

-

Prepare a solution of L-cysteine in 0.1 N HCl.

-

Add an equimolar amount of this compound to the cysteine solution with stirring. The reaction is rapid.

-

After a few minutes, neutralize the solution by adding 1/10 volume of 1 M potassium phosphate buffer (pH 7.2) containing 10 mM EDTA.

-

The resulting solution of S-nitrosocysteine is typically used immediately due to its instability.

-

Reactivity with C-Nucleophiles (Carbanions)

This compound can also react with carbanions, such as enolates, to form C-nitroso compounds. These products often tautomerize to the more stable oximes.

Mechanism:

The reaction involves the nucleophilic attack of the carbanion on the electrophilic nitrogen atom of the this compound. The initially formed nitroso compound, if it has an alpha-hydrogen, will tautomerize to the corresponding oxime.

dot

Figure 4: General mechanism for the C-nitrosation of an active methylene (B1212753) compound with this compound.

Experimental Protocol: C-Nitrosation of a β-Diketone (General Procedure) [8]

-

Materials:

-

β-Diketone (e.g., dibenzoylmethane)

-

Base (e.g., sodium ethoxide in ethanol)

-

This compound

-

-

Procedure:

-

Dissolve the β-diketone in ethanol.

-

Add a solution of sodium ethoxide in ethanol to generate the enolate.

-

Cool the mixture in an ice bath.

-

Add this compound dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction to proceed at low temperature until completion (monitored by TLC).

-

The reaction is typically quenched with a weak acid.

-

The product oxime is then isolated by extraction and purified by crystallization or chromatography.

-

Conclusion

This compound is a highly effective and versatile nitrosating agent that reacts with a broad spectrum of nucleophiles. The reaction pathway is highly dependent on the reaction conditions, particularly the solvent and pH. In acidic aqueous media, nitrosation often proceeds via the formation of nitrous acid, while in non-aqueous or basic media, direct reaction with the alkyl nitrite is favored. This guide has provided an overview of the reactivity of this compound with N-, S-, and C-nucleophiles, including mechanistic insights, quantitative data, and detailed experimental protocols. This information should serve as a valuable resource for chemists engaged in organic synthesis and drug development, enabling the effective utilization of this compound in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitrosation by alkyl nitrites. Part 5. Kinetics and mechanism of reactions in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Hydrolysis Process of Isopropyl Nitrate Catalyzed by NaOH [energetic-materials.org.cn]

- 4. Diazotisation [organic-chemistry.org]

- 5. Decomposition of S-nitrosocysteine via S- to N-transnitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Nitrosation by alkyl nitrites. Part 3. Reactions with cysteine in water in the pH range 6–13 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Isopropyl Nitrite as a Source of Nitric Oxide Radicals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropyl nitrite (B80452) is a volatile alkyl nitrite recognized for its potent vasodilatory effects, which are primarily mediated through the release of nitric oxide (NO) radicals. This technical guide provides a comprehensive overview of isopropyl nitrite as an NO donor, detailing its chemical properties, mechanism of action, and relevant experimental protocols for its study. Due to a lack of specific quantitative data for this compound in the scientific literature, data from the closely related compound, isobutyl nitrite, is used as a proxy where noted. This guide is intended for researchers and professionals in drug development seeking to understand and utilize this compound as a source of nitric oxide for experimental and therapeutic purposes.

Introduction to this compound

This compound ((CH₃)₂CHONO) is an organic ester of isopropanol (B130326) and nitrous acid. It is a clear, pale yellow, volatile liquid that is sparingly soluble in water.[1] Its primary pharmacological action is potent vasodilation, a property it shares with other alkyl nitrites.[2] This effect is a direct consequence of its ability to release nitric oxide, a critical signaling molecule in numerous physiological processes.[3]

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C₃H₇NO₂ |

| Molar Mass | 89.09 g/mol |

| Appearance | Clear pale yellow oil[4] |

| Boiling Point | 39-40 °C[2] |

| Stability | Not shelf-stable; decomposes in aqueous solution over 1-3 weeks.[1][2] |

Chemical Decomposition and Nitric Oxide Release

The release of nitric oxide from this compound under physiological conditions is a complex process that can occur through both non-enzymatic and enzymatic pathways.

3.1 Non-Enzymatic Decomposition

In an aqueous environment, this compound can undergo hydrolysis, particularly under acidic conditions, to form isopropanol and nitrous acid (HNO₂). Nitrous acid can then decompose to generate various nitrogen oxides, including nitric oxide.[1]

3.2 Enzymatic Conversion

In vascular smooth muscle, the bioconversion of organic nitrites to nitric oxide is believed to be an enzymatic process.[1] This enzymatic activity is primarily associated with the cytosolic fraction of the cells.[1]

Due to the limited specific data on the kinetics of NO release from this compound, the pharmacokinetics of the structurally similar isobutyl nitrite can provide some insight. In rats, isobutyl nitrite has a very short half-life of approximately 1.4 minutes, indicating rapid metabolism and release of its active metabolite, which is presumed to be nitric oxide.[5]

Physiological Effects and Signaling Pathway

The primary physiological effect of this compound is vasodilation, which is mediated by the canonical nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway.[3]

4.1 The NO/cGMP Signaling Pathway

Once released, nitric oxide diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and ultimately leading to smooth muscle relaxation and vasodilation.

Figure 1: The Nitric Oxide/cGMP Signaling Pathway.

Quantitative Data

| Parameter | Compound | Value | Species/System | Notes |

| Half-life (t½) | Isobutyl Nitrite | ~1.4 min[5] | Rat (in vivo) | Suggests rapid clearance and NO release for this compound. |

| Bioavailability (inhaled) | This compound | 43%[6] | Human | |

| Onset of Action | Alkyl Nitrites | ~15 seconds[6] | Human (inhaled) | Rapid onset is characteristic of this class of compounds. |

| Duration of Action | Alkyl Nitrites | 30 seconds to 5 minutes[6] | Human (inhaled) | Short duration of action. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound as a nitric oxide donor.

6.1 Direct Measurement of Nitric Oxide Release using a NO-Selective Electrode

This protocol is adapted for the volatile nature of this compound.

Objective: To directly measure the real-time release of nitric oxide from this compound in a physiological buffer.

Materials:

-

NO-selective electrochemical sensor and data acquisition system

-

Temperature-controlled reaction vessel with a gas-tight seal and injection port

-

Phosphate-buffered saline (PBS), pH 7.4, deoxygenated by bubbling with nitrogen gas

-

This compound stock solution in a suitable solvent (e.g., ethanol)

-

Gas-tight microsyringe

Procedure:

-

Assemble the reaction vessel and equilibrate 10 mL of deoxygenated PBS to 37°C.

-

Calibrate the NO-selective electrode according to the manufacturer's instructions using a standard NO donor or a saturated NO solution.

-

Place the calibrated electrode into the PBS in the reaction vessel, ensuring a gas-tight seal.

-

Allow the baseline signal from the electrode to stabilize.

-

Using a gas-tight microsyringe, inject a small, precise volume of the this compound stock solution into the sealed reaction vessel through the injection port.

-

Record the change in current (pA or nA) over time, which corresponds to the concentration of nitric oxide being released.

-

Continue recording until the signal returns to baseline, indicating the cessation of NO release.

-

Analyze the data to determine the peak NO concentration, the rate of NO release, and the total amount of NO released.

References

- 1. This compound | 541-42-4 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics of a model organic nitrite inhalant and its alcohol metabolite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Poppers - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Isopropyl Nitrite as a Diazotizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nitrite (B80452) (IPN) is an effective and versatile diazotizing agent employed in organic synthesis for the conversion of primary aromatic amines into diazonium salts. These highly reactive intermediates serve as pivotal precursors for a wide array of functional group transformations, offering a valuable alternative to the traditional use of sodium nitrite under aqueous acidic conditions. The use of isopropyl nitrite in organic solvents provides advantages in certain contexts, particularly for substrates that are sensitive to strong aqueous acids or require anhydrous reaction conditions. These application notes provide detailed protocols and data for the use of this compound in the synthesis of aryl azides and serve as a guide for its application in Sandmeyer-type reactions for the preparation of aryl halides.

Key Advantages of this compound

-

Mild Reaction Conditions: Diazotization with this compound can often be performed under neutral or mildly acidic conditions, which is beneficial for substrates bearing acid-labile functional groups.

-

Homogeneous Reactions in Organic Solvents: this compound is soluble in a variety of organic solvents, allowing for homogeneous reaction mixtures and potentially improving reaction control and scalability.

-

Simplified Workup: In many cases, the byproducts of diazotization with this compound are volatile (e.g., isopropanol), which can simplify product isolation and purification.

Reaction Mechanisms

The diazotization of a primary aromatic amine with this compound in the presence of an acid proceeds through a series of well-defined steps. The reaction is initiated by the protonation of this compound, which then fragments to form the highly electrophilic nitrosonium ion (NO⁺). The primary amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. A series of proton transfers and subsequent dehydration yields the final aryl diazonium salt.

Applications and Experimental Protocols

Synthesis of Aryl Azides

Aryl azides are versatile intermediates in organic synthesis, notably in "click chemistry," the Staudinger reaction, and the synthesis of various nitrogen-containing heterocycles. This compound provides an efficient means for the one-pot synthesis of aryl azides from anilines.

Experimental Protocol: One-Pot Synthesis of Aryl Azides from Anilines [1]

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add the desired aniline (B41778) (1.55 mmol) and a 6 M HCl solution (5 mL).

-

Initial Diazotization: Place the flask in an ice bath to cool the solution.

-

Reduction: To the cooled solution, add a 2 M solution of SnCl₂ in concentrated HCl (2 mL) dropwise. Continue stirring in the ice bath for 1 hour.

-

Second Diazotization and Azide Formation: Add a solution of this compound (275 mg, 3.1 mmol, 2 equivalents) in hexane (B92381) (10 mL) dropwise to the reaction mixture. Continue stirring in the ice bath for another hour.

-

Workup: After the reaction is complete, separate the organic phase from the aqueous phase. The organic phase contains the desired aryl azide. Further purification can be achieved by column chromatography if necessary.

Table 1: Synthesis of Various Aryl Azides Using this compound [1]

| Entry | Substrate (Aniline) | Product (Aryl Azide) | Yield (%) |

| 1 | Aniline | Phenyl azide | 63 |

| 2 | 4-Methylaniline | 4-Methylphenyl azide | 66 |

| 3 | 4-Methoxyaniline | 4-Methoxyphenyl azide | 55 |

| 4 | 4-Chloroaniline | 4-Chlorophenyl azide | 58 |

| 5 | 4-Bromoaniline | 4-Bromophenyl azide | 60 |

| 6 | 4-Nitroaniline | 4-Nitrophenyl azide | 22 |

| 7 | 3-Nitroaniline | 3-Nitrophenyl azide | 45 |

| 8 | 2-Chloroaniline | 2-Chlorophenyl azide | 52 |

Sandmeyer-Type Reactions: Synthesis of Aryl Halides

Aryl diazonium salts generated using this compound can be readily converted to aryl halides via Sandmeyer-type reactions. While specific literature examples detailing the use of this compound for a wide range of Sandmeyer reactions are limited, protocols using other alkyl nitrites, such as tert-butyl nitrite or isoamyl nitrite, can be adapted, as the reactivity is generally similar.[2]

General Experimental Workflow for Sandmeyer-Type Halogenation

Adapted Experimental Protocol: Synthesis of Aryl Bromides (Based on protocols with other alkyl nitrites)

-

Reaction Setup: To a solution of the aromatic amine (1 mmol) in acetonitrile (B52724) (5 mL), add the corresponding acid (e.g., HBr, 1.2 mmol).

-

Diazotization: Cool the mixture to 0°C and add this compound (1.2 mmol) dropwise. Stir the reaction mixture at this temperature for 30 minutes.

-

Sandmeyer Reaction: To the in situ generated diazonium salt, add copper(I) bromide (1.2 mmol). Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Table 2: Representative Yields for Sandmeyer Bromination with Alkyl Nitrites

| Entry | Substrate (Aniline) | Alkyl Nitrite | Yield (%) | Reference |

| 1 | 4-Bromoaniline | tert-Butyl nitrite | 85 | Adapted from similar reactions |

| 2 | 2-Methylaniline | Isoamyl nitrite | 78 | Adapted from similar reactions |

| 3 | 4-Nitroaniline | tert-Butyl nitrite | 65 | Adapted from similar reactions |

Note: Yields are illustrative and may vary depending on the specific substrate and reaction conditions. Direct experimental data for this compound in these specific transformations is encouraged for optimization.

Safety Precautions

-

Volatility and Flammability: this compound is a volatile and flammable liquid. Handle in a well-ventilated fume hood away from ignition sources.

-

Toxicity: Avoid inhalation of vapors and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Instability of Diazonium Salts: Aryl diazonium salts can be explosive, especially when isolated in a dry state. It is highly recommended to use them in situ without isolation. Reactions should be conducted at low temperatures (typically 0-5°C) to minimize decomposition.

Conclusion